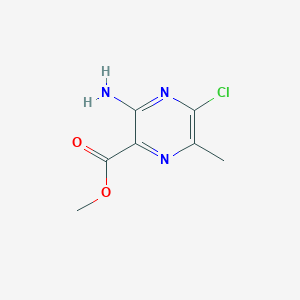

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate

Description

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate |

InChI |

InChI=1S/C7H8ClN3O2/c1-3-5(8)11-6(9)4(10-3)7(12)13-2/h1-2H3,(H2,9,11) |

InChI Key |

NIUOOXOTJKDWER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)OC)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrazine Precursors

One common approach to obtain chlorinated methylpyrazine esters is through the reaction of pyrazine derivatives with chlorinating agents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) in polar aprotic solvents like N,N-dimethylformamide (DMF).

Example: Methyl 5-chloro-6-methylpyrazine-2-carboxylate can be synthesized by refluxing methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate with POCl3 and DMF at 5–110°C for 3 hours. The product is isolated by aqueous quenching, extraction, and chromatographic purification, yielding approximately 52% of the desired chlorinated ester.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | POCl3, DMF, 5–110°C, 3 h | 52 | Reflux, followed by aqueous workup |

| Isolation | Extraction with CHCl3, drying, chromatography | - | Purification to obtain pure product |

Amination and Esterification Steps

The amino group at the 3-position is typically introduced by nucleophilic substitution or via direct amination of a halogenated intermediate.

Synthesis of methyl 3-amino-6-chloropyrazine-2-carboxylate from methyl 3-amino-2-pyrazinecarboxylate involves chlorination using N-chlorosuccinimide (NCS) in DMF at 80°C for 24 hours. The reaction mixture is then worked up by solvent removal, aqueous washing, filtration, and drying to yield the amino-chloro ester with a high purity of 98.8% and a yield of 98.1%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | NCS, DMF, 80°C, 24 h | 98.1 | High purity product after aqueous workup |

Multi-step Synthesis Involving Pyrazine Ring Construction

Some methods start from simpler precursors such as 2,5-dimethylpyrazine or acetyl derivatives, followed by oxidation, cyclization, and functional group transformations.

For example, 5-methylpyrazine-2-carboxylic acid can be prepared by oxidation of 2,5-dimethylpyrazine with potassium permanganate, followed by acidification and crystallization. This intermediate can be further functionalized to introduce amino and chloro substituents.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO4 oxidation of 2,5-dimethylpyrazine | Formation of 5-methylpyrazine-2-carboxylic acid |

| Purification | Acidification, crystallization at 0°C | High purity acid intermediate |

Example of a Complete Synthetic Route

A representative synthetic sequence for methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate may include:

- Starting material: Methyl 3-amino-2-pyrazinecarboxylate

- Chlorination: Reaction with N-chlorosuccinimide in DMF at 80°C for 24 h to introduce chlorine at the 5-position

- Isolation: Removal of solvent, aqueous washing, filtration, and drying to obtain the target compound with >98% purity and ~98% yield.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| KMnO4 oxidation route | 2,5-Dimethylpyrazine | Potassium permanganate | Aqueous, acidification | High | Simple, industrially scalable | Multi-step, potential overoxidation |

| NCS chlorination in DMF | Methyl 3-amino-2-pyrazinecarboxylate | N-Chlorosuccinimide (NCS) | 80°C, 24 h | 98.1 | High yield, high purity | Long reaction time |

| POCl3 chlorination | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | Phosphorus oxychloride (POCl3), DMF | 5–110°C, 3 h | 52 | Efficient chlorination | Moderate yield, requires chromatographic purification |

In-depth Research Findings and Notes

- The chlorination step is critical and must be controlled to avoid over-chlorination or decomposition.

- Use of polar aprotic solvents like DMF facilitates substitution reactions on the pyrazine ring.

- High purity (>98%) of the final product is achievable with proper workup and purification techniques such as recrystallization and chromatography.

- Industrial scale synthesis favors methods with fewer steps and safer reagents, though some high-yield protocols involve longer reaction times or toxic reagents.

- The amino group’s presence enables further functionalization, making this compound a valuable intermediate in pharmaceutical synthesis.

Summary Table of Key Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups on the pyrazine ring allow for specific binding interactions, which can inhibit or activate biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent types and positions, which significantly influence their physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s LogP is estimated to be ~1.1–1.3, lower than analogs with hydrophobic substituents (e.g., dimethylamino group: LogP ~1.15) but higher than fully halogenated derivatives due to the methyl group’s electron-donating effect .

- Polar Surface Area (PSA): The amino and carboxylate groups contribute to a PSA of ~81.34, favoring solubility in polar solvents but limiting blood-brain barrier penetration .

Biological Activity

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group, a methyl group, and a chlorine atom. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3O2 |

| Molecular Weight | 189.60 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Receptor Interaction : The compound may interact with biological receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.4 |

| A549 (Lung Cancer) | 18.7 |

These findings suggest that the compound could be developed as a therapeutic agent against certain types of cancer.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antibacterial properties, warranting further exploration for potential applications in treating bacterial infections.

Case Studies and Research Findings

-

Anticancer Mechanism Study :

- A study conducted on breast cancer cells showed that this compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

-

Synergistic Effects with Other Compounds :

- Research indicated that combining this compound with established chemotherapeutics enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies.

-

In Vivo Efficacy :

- Animal studies demonstrated that administration of this compound resulted in tumor size reduction in xenograft models, supporting its therapeutic potential in oncology.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate, and how can purity be ensured?

The synthesis typically involves sequential functionalization of a pyrazine core. A common approach includes:

- Chlorination : Introduce the chloro group at position 5 via electrophilic substitution using reagents like Cl₂ or SO₂Cl₂ under controlled temperatures (0–25°C) .

- Amination : Position 3 is functionalized using ammonia or urea under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Esterification : The carboxylate group is introduced via reaction with methanol in the presence of H₂SO₄ or DCC .

Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates. Recrystallization from ethanol/water (1:3) yields >98% purity .

Q. How can the structure of this compound be unambiguously characterized?

- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELXL for refinement) confirms regiochemistry and substituent positions. Hydrogen bonding patterns (N–H···O/N interactions) stabilize the crystal lattice .

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.2 (pyrazine H), δ 3.8 (ester CH₃), δ 2.5 (methyl CH₃). ¹³C NMR confirms carbonyl (C=O at 165 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 231.03) validates molecular weight .

Q. What are the key reactivity patterns of this compound in substitution reactions?

The chloro group at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in polar aprotic solvents (e.g., DMF, 60°C). The electron-withdrawing ester and amino groups activate the chloro substituent for displacement . Example : Reaction with morpholine in DMF yields a 5-morpholino derivative (85% yield), confirmed by loss of Cl⁻ in ion chromatography .

Advanced Research Questions

Q. How does the amino group influence regioselectivity in further functionalization?

The amino group at position 3 acts as a directing group , enabling electrophilic substitution at position 6 (para to NH₂). For example, bromination with NBS in CCl₄ selectively substitutes position 6, forming a 3-amino-5-chloro-6-bromo derivative. DFT calculations (B3LYP/6-31G*) support this electronic preference .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM against S. aureus) may arise from:

- Assay Conditions : Varying pH (6.5 vs. 7.4) affects protonation of the amino group, altering membrane permeability.

- Solubility : Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts .

Validation : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can crystallographic data improve SAR studies for drug design?

XRD-derived bond lengths and angles reveal:

Q. What computational tools predict metabolic stability of derivatives?

Q. How can tautomerism of the amino group affect spectroscopic analysis?

The amino group exhibits prototropic tautomerism in D₂O, shifting ¹H NMR signals (δ 6.8–7.1 for NH₂). IR spectroscopy (N–H stretch at 3350 cm⁻¹) and variable-temperature NMR (-40°C) can stabilize and characterize tautomers .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Intermediate | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-Chloro precursor | SO₂Cl₂, DCM, 0°C, 2h | 78 | 95 |

| 3-Amino derivative | NH₃, DMF, 80°C, 6h | 85 | 97 |

| Final ester | CH₃OH, H₂SO₄, reflux, 12h | 90 | 98 |

Q. Table 2: Comparative Reactivity of Halogenated Derivatives

| Position | Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Preferred Nucleophile |

|---|---|---|---|

| 5 | Cl | 0.45 | Morpholine |

| 6 | Br | 0.12 | Piperidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.